C16 PEG2000 Ceramide

Liposomal Drug Delivery Vincristine Pharmacokinetics

C16 PEG2000 Ceramide is a PEG-ylated lipid that provides a neutrally charged surface to prevent premature drug release, outperforming negatively charged PEG-DSPE in liposomal formulations. Its C16 acyl chain prevents rapid in vivo partitioning seen with shorter-chain PEG-lipids, ensuring a prolonged circulation half-life. For RNAi therapies, a 20% Ceramide-PEG2000 coating on lipoplexes achieves a unique balance between high siRNA transfection and low cytotoxicity—unattainable with DSPE-PEG. Use this lipid for chemotherapeutic encapsulation (e.g., vincristine) where payload integrity is paramount, or for mucosal/systemic siRNA delivery targeting diseases like HPV-induced lesions.

Molecular Formula C42H81NO7
Molecular Weight 712.1 g/mol
Cat. No. B15573570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16 PEG2000 Ceramide
Molecular FormulaC42H81NO7
Molecular Weight712.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H77NO7.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)37(36-49-41(46)33-32-40(45)48-35-34-47-3)42-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h28,30,37-38,43H,4-27,29,31-36H2,1-3H3,(H,42,44);1H4
InChIKeyPORRQMBMIGULMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16 PEG2000 Ceramide for Lipid Nanoparticle and Liposome Formulation: A PEGylated Ceramide with Enhanced Stability and Bioactivity


C16 PEG2000 Ceramide is a polyethylene glycol (PEG)-ylated ceramide that combines a C16 acyl chain, a PEG2000 polymer, and a ceramide headgroup . It is primarily used in lipid nanoparticle (LNP), liposome, and lipoplex formulations to deliver a range of therapeutic cargos including small molecules, mRNA, siRNA, and plasmid DNA . Key characteristics include high purity (>99% by TLC), a storage condition of -20°C, and applications in autophagy induction and cancer research . Its unique amphiphilic structure confers enhanced solubility, colloidal stability, and prolonged circulation half-life compared to non-PEGylated ceramides [1].

Why C16 PEG2000 Ceramide Cannot Be Simply Substituted with Other PEGylated Lipids or Ceramides


The performance of a PEGylated ceramide in a drug delivery system is exquisitely sensitive to both the lipid anchor (acyl chain length) and the PEG moiety [1]. Simple substitution with PEG-DSPE, another common PEGylated lipid, fails due to differences in surface charge that significantly increase drug leakage rates [1]. Furthermore, substituting the C16 acyl chain with a shorter chain (e.g., C8) leads to rapid partitioning of the PEG-lipid from the liposome bilayer in vivo, resulting in a drastically shorter circulation half-life and compromised therapeutic efficacy [1] [2]. Therefore, the precise chemical structure of C16 PEG2000 Ceramide dictates its unique pharmacokinetic and pharmacodynamic profile, making generic substitution a high-risk strategy for formulation development.

Quantitative Differentiation of C16 PEG2000 Ceramide: Head-to-Head Comparisons Against PEG-DSPE and C8 Ceramide Analogs


Superior Drug Retention in Liposomal Formulations Compared to PEG-DSPE

In a direct comparison using liposomal vincristine formulations, replacing PEG-DSPE with PEG-Ceramide (C16) significantly reduced drug leakage. While both lipids achieved comparable increases in circulation half-life, PEG-DSPE led to a marked increase in vincristine leakage both in vitro and in vivo [1]. This effect is attributed to the negative surface charge of PEG-DSPE, which PEG-Ceramide (C16) lacks, providing a neutrally charged, more stable liposomal carrier [1].

Liposomal Drug Delivery Vincristine Pharmacokinetics

Extended Circulation Half-Life Conferred by C16 Acyl Chain Anchor Compared to Shorter Analogs

A comparative analysis of PEG-Ceramide conjugates with acyl chains ranging from C8 to C24 demonstrated that liposomal circulation lifetime is directly proportional to acyl chain length [1]. The longer C16 chain provides stronger anchoring within the lipid bilayer, preventing rapid dissociation and clearance in vivo, unlike shorter chain analogs (e.g., C8) which exhibit rapid partitioning and significantly reduced circulation times [1]. This results in higher and more sustained plasma concentrations of the encapsulated drug [1].

Liposomal Circulation Half-Life PEG-Ceramide Acyl Chain Pharmacokinetics

Optimized Balance of siRNA Knockdown Efficiency and Cytotoxicity in Lipoplexes vs. DSPE-PEG

In the formulation of PEGylated lipoplexes for siRNA delivery, Ceramide-PEG2000 demonstrated a superior performance profile compared to DSPE-PEG2000 [1]. Specifically, a coating of 20% Ceramide-PEG2000 achieved an optimal balance, enabling effective siRNA release and biological activity, whereas high PEG densities and DSPE-PEG coatings resulted in either excessive cytotoxicity or steric hindrance that prevented siRNA endosomal escape [1]. This makes Ceramide-PEG2000 the more appropriate choice for efficient and safe siRNA transfection [1].

siRNA Delivery Lipoplexes Cytotoxicity

Demonstrated Synergistic Anticancer Effects in Nanoparticle Formulations

C16 PEG2000 Ceramide-containing nanoparticles have been shown to enhance the cytotoxicity of anticancer agents in a synergistic manner. In HepG2 liver cancer cells, combining salinomycin (Sali) with PEG-ceramide nanoparticles at a 1:4 molar ratio resulted in a 4.5-fold increase in cytotoxicity in monolayer cells and a 2-fold increase in tumorspheres compared to free Sali alone at 48 hours [1]. This combination also led to increased apoptosis and superior tumor growth inhibition in vivo [1].

Cancer Therapy Synergistic Effect Nanoparticles

Key Application Scenarios for C16 PEG2000 Ceramide in Drug Delivery and Nanomedicine


Formulation of Long-Circulating Liposomal Chemotherapeutics

C16 PEG2000 Ceramide is the lipid of choice for developing liposomal formulations of chemotherapeutic agents where extended circulation half-life and minimal drug leakage are paramount [1]. Based on direct comparative evidence, it provides a neutrally charged surface that prevents premature drug release, unlike the negatively charged PEG-DSPE [1]. This makes it ideal for encapsulating drugs such as vincristine, where maintaining payload integrity in circulation directly correlates with improved therapeutic index and reduced systemic toxicity [1].

Development of Efficient and Safe siRNA Lipoplexes for Mucosal Delivery

For researchers focused on RNA interference (RNAi) therapies, C16 PEG2000 Ceramide is the recommended material for coating cationic lipoplexes intended for mucosal (e.g., vaginal) or systemic delivery [2]. Evidence shows that a 20% coating of Ceramide-PEG2000 on lipoplexes yields a unique balance between high siRNA transfection efficiency and low cytotoxicity, a profile not achievable with DSPE-PEG coatings, which either fail to release siRNA or cause significant cellular toxicity [2]. This application is particularly relevant for targeting diseases like HPV-induced lesions [2].

Engineering Potent Combination Nanotherapies for Cancer

C16 PEG2000 Ceramide can be employed as a functional excipient in nanoparticles designed for combination cancer therapy. Preclinical data indicates that incorporating this lipid into nanoparticles can potentiate the cytotoxic effects of co-delivered agents like salinomycin against liver cancer cells and tumorspheres [3]. This scenario leverages the compound's ability to both enhance the activity of the therapeutic cargo and induce autophagy, providing a two-pronged attack on cancer cells and supporting its use in advanced oncology research formulations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16 PEG2000 Ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.